

Carbazole Alkaloids from *Murraya* Species: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Isomurrayafoline B*

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Abstract

The genus *Murraya*, belonging to the Rutaceae family, is a rich reservoir of structurally diverse and biologically active carbazole alkaloids. These compounds have garnered significant attention from the scientific community due to their wide spectrum of pharmacological properties, including potent cytotoxic, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic activities. This in-depth technical guide provides a comprehensive review of the literature on carbazole alkaloids isolated from various *Murraya* species, with a particular focus on *Murraya koenigii*, *Murraya euchrestifolia*, and *Murraya microphylla*. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed summary of isolated compounds, their biological activities presented in structured tables, explicit experimental protocols for their isolation and characterization, and visual representations of key signaling pathways they modulate.

Introduction

Carbazole alkaloids are a class of heterocyclic aromatic organic compounds that form the major phytochemical constituents of the genus *Murraya*.^[1] The first carbazole alkaloid, murrayanine, was isolated in 1965, and since then, over 230 carbazole alkaloids have been identified from this genus.^{[1][2]} These compounds are characterized by a tricyclic system

consisting of a central five-membered nitrogen-containing ring fused to two benzene rings. The structural diversity within this class of alkaloids arises from various substitutions on the carbazole nucleus, including methyl, hydroxyl, methoxy, and prenyl groups, as well as the formation of dimers and trimers.[3][4]

The significant biological activities exhibited by these alkaloids, such as their potent effects against various cancer cell lines and inflammatory mediators, have made them promising candidates for the development of new therapeutic agents.[5][6][7] This guide aims to consolidate the current knowledge on carbazole alkaloids from *Murraya* species to facilitate further research and drug discovery efforts.

Carbazole Alkaloids from *Murraya* Species and Their Biological Activities

A vast number of carbazole alkaloids have been isolated and characterized from various parts of *Murraya* species, including the leaves, stems, bark, and roots.[6][8][9] These compounds have demonstrated a remarkable range of biological activities. The following tables summarize the key quantitative data on the cytotoxic and anti-inflammatory activities of some of the notable carbazole alkaloids from *Murraya* species.

Table 1: Cytotoxic Activity of Carbazole Alkaloids from *Murraya* Species

Compound	Murraya Species	Cancer Cell Line	IC50 (μM)	Reference
Mahanine	M. koenigii	HL-60 (Human leukemia)	< 30 μg/mL	[7]
Mahanimbicine	M. koenigii	MCF-7 (Breast cancer)	≤ 5.0 μg/mL	[5]
Mahanimbine	M. koenigii	P388 (Mouse leukemia)	≤ 5.0 μg/mL	[5]
Murrayanol	M. koenigii	hPGHS-1	109 μg/mL	
Girinimbine	M. koenigii	Bacillus cereus	3.4	[6]
1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde	M. koenigii	Bacillus cereus	10.9	[6]
Murrayamine J	M. koenigii	Staphylococcus aureus	11.7	[6]
Koenimbine	M. koenigii	Staphylococcus aureus	17.0	[6]
Murrastinine-C	M. koenigii	HL-60, HeLa	< 20 mg/mL	
Murrayatanine-A	M. koenigii	HL-60, HeLa	< 20 mg/mL	
9-formyl-3-methylcarbazole	M. koenigii	B16 (Mouse melanoma), P388 (Adriamycin-resistant)	Weak cytotoxicity	[9]

Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya Species

Compound	Murraya Species	Assay	Target	Inhibition	Reference
Murrayakonine A	M. koenigii	LPS-induced in human PBMCs	TNF- α , IL-6	Dose-dependent	[6]
O-methylmurrayamine A	M. koenigii	LPS-induced in human PBMCs	TNF- α , IL-6	Dose-dependent	[6]
Mukolidine	M. koenigii	LPS-induced in human PBMCs	TNF- α , IL-6	Dose-dependent	[6]
Murrayafoline A	M. tetramera	LPS-induced in BV-2 microglial cells	NO, TNF- α , IL-6, IL-1 β	Potent inhibition	[10]

Experimental Protocols

This section provides a detailed, generalized methodology for the extraction, isolation, and structural elucidation of carbazole alkaloids from Murraya species, based on protocols described in the literature.[\[5\]](#)[\[8\]](#)[\[11\]](#)

Plant Material Collection and Preparation

- **Collection:** Collect fresh, healthy plant material (leaves, stems, roots, etc.) from the desired Murraya species.
- **Authentication:** A voucher specimen should be deposited in a recognized herbarium for botanical identification and future reference.
- **Drying:** Air-dry the plant material in the shade at room temperature for several weeks until it is brittle.
- **Grinding:** Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Carbazole Alkaloids

- Solvent Extraction:
 - Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. Ethanol or acetone are commonly used for initial extraction at room temperature. [\[5\]](#)[\[11\]](#)
 - Alternatively, sequential extraction with solvents of increasing polarity (e.g., petroleum ether, followed by chloroform, and then methanol) can be employed.[\[8\]](#)
 - Soxhlet extraction can also be utilized for a more efficient extraction process.[\[11\]](#)
- Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of Carbazole Alkaloids

- Column Chromatography (CC):
 - Subject the crude extract to column chromatography on silica gel or alumina.[\[5\]](#)[\[11\]](#)
 - Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).[\[5\]](#)
 - Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC):
 - Spot the collected fractions on pre-coated silica gel TLC plates.
 - Develop the plates in a suitable solvent system.
 - Visualize the separated compounds under UV light (at 254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., phosphomolybdic acid spray).[\[5\]](#)

- Combine fractions with similar TLC profiles.
- Preparative TLC and High-Performance Liquid Chromatography (HPLC):
 - Further purify the combined fractions using preparative TLC or semi-preparative/preparative HPLC to isolate individual compounds.[5]

Structural Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:

- Ultraviolet-Visible (UV) Spectroscopy: Provides information about the presence of chromophores and the electronic conjugation system in the molecule.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., N-H, C=O, O-H).[8]
- Mass Spectrometry (MS): Determines the molecular weight and elemental composition (High-Resolution MS) of the compound.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[8]
 - ^{13}C NMR: Provides information about the number and types of carbon atoms in the molecule.[8]
 - 2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish the complete structure and stereochemistry of the molecule by determining the connectivity between protons and carbons.

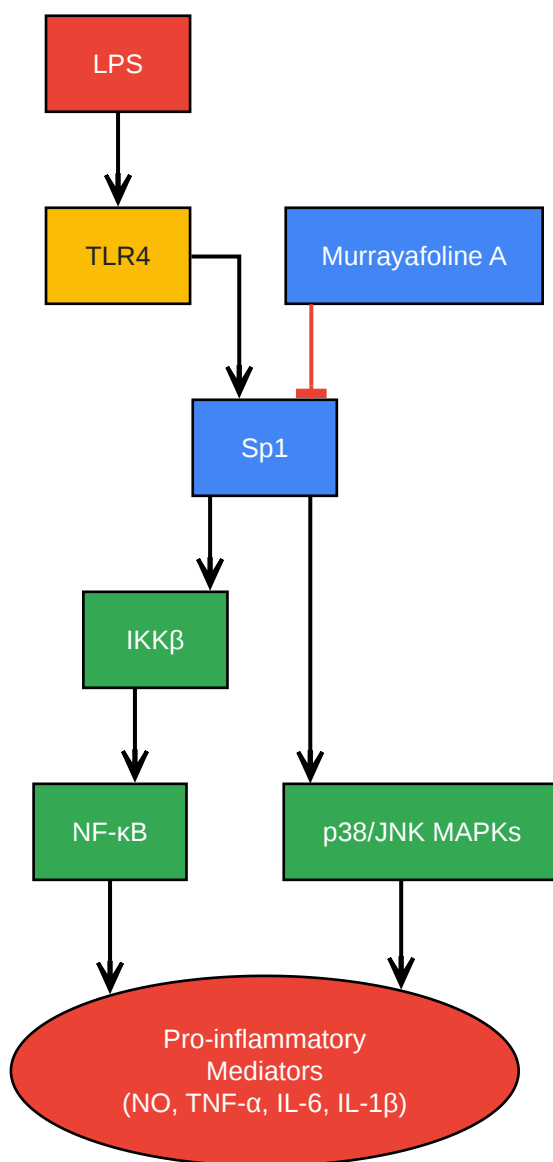
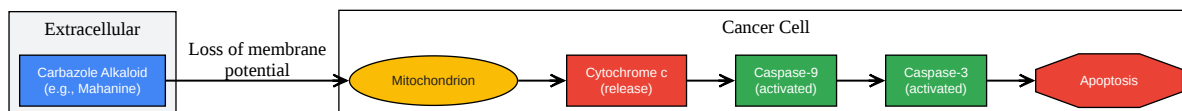
Signaling Pathways Modulated by Carbazole Alkaloids

Carbazole alkaloids from *Murraya* species exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways:

the induction of apoptosis in cancer cells and the inhibition of inflammatory responses.

Apoptosis Induction in Cancer Cells

Several carbazole alkaloids, notably mahanine, have been shown to induce apoptosis in various cancer cell lines, including human leukemia (HL-60) cells.^{[7][12]} The underlying mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.



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